METHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE
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Overview
Description
It functions as a dual inhibitor of malate dehydrogenase 1 and 2 (MDH1/2), enzymes involved in cellular metabolism . This compound has garnered interest due to its ability to inhibit mitochondrial respiration and hypoxia-induced HIF-1α accumulation, making it a promising candidate for cancer therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives.
Scientific Research Applications
Methyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: It serves as a tool for investigating cellular metabolism and enzyme inhibition.
Industry: The compound’s unique properties may find applications in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of methyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate involves the competitive inhibition of MDH1 and MDH2 . By inhibiting these enzymes, the compound disrupts the tricarboxylic acid (TCA) cycle, leading to reduced mitochondrial respiration and decreased hypoxia-induced HIF-1α accumulation . This disruption in cellular metabolism can inhibit tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate: Another dual MDH1/2 inhibitor with similar properties.
LW6: A hypoxia-inducible factor (HIF)-1 inhibitor containing an aryloxyacetylamino benzoic acid moiety.
Uniqueness
Methyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate stands out due to its potent dual inhibition of MDH1 and MDH2, making it a valuable tool for studying cancer metabolism and developing novel cancer therapeutics . Its ability to inhibit mitochondrial respiration and hypoxia-induced HIF-1α accumulation further enhances its therapeutic potential .
Properties
IUPAC Name |
methyl 3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)14-7-9-17(10-8-14)24-12-18(21)20-16-6-4-5-15(11-16)19(22)23-3/h4-11,13H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAZSZZWVOAOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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